4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde
Overview
Description
4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde is a chemical compound with the molecular formula C10H11BrOS. It has a molecular weight of 259.17 . It is stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde is 1S/C10H11BrOS/c1-7(2)13-10-5-9(11)4-3-8(10)6-12/h3-7H,1-2H3 . The InChI key is SOSXCMCHPMPLCX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde is a liquid at room temperature .Scientific Research Applications
Organic Synthesis and Crystal Structure Analysis
A study by Wang Yong-jian explored novel organic compounds through synthesis and crystal structure analysis, shedding light on the molecular configurations and potential applications of such compounds in organic synthesis and materials science Wang Yong-jian, 2010.
Catalytic Applications in Glycerol Conversion
Research by J. Deutsch, Andreas Martin, and H. Lieske investigated the use of solid acids as catalysts for converting glycerol, a renewable resource, into [1,3]dioxan-5-ols, highlighting the potential for developing sustainable chemical processes J. Deutsch et al., 2007.
Photolabile Protecting Groups for Aldehydes
Min Lu and colleagues demonstrated the use of 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin as a photolabile protecting group for aldehydes and ketones, offering insights into the development of light-responsive materials Min Lu et al., 2003.
Synthesis of Substituted Benzaldehydes
A study by E. Dubost and colleagues presented a method for synthesizing substituted 2-bromobenzaldehydes, which are valuable intermediates in organic synthesis, via palladium-catalyzed ortho-bromination E. Dubost et al., 2011.
X-ray Crystallography and DFT Calculations
Research by C. Arunagiri and co-authors involved the synthesis and structural analysis of novel hydrazone Schiff base compounds, providing valuable information for the design of materials with specific electronic properties C. Arunagiri et al., 2018.
Oxidation of Benzyl Alcohol to Benzaldehyde
Rajesh Sharma and colleagues focused on the oxidation of benzyl alcohol to benzaldehyde using a sulfated Ti-SBA-15 catalyst, emphasizing the importance of catalyst design in achieving high selectivity and efficiency in chemical transformations Rajesh Sharma et al., 2012.
Safety And Hazards
The safety information for 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
4-bromo-2-propan-2-ylsulfanylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrOS/c1-7(2)13-10-5-9(11)4-3-8(10)6-12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSXCMCHPMPLCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=CC(=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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